![molecular formula C10H9ClN2S B1479309 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine CAS No. 2092794-46-0](/img/structure/B1479309.png)
4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a chloro, methyl, and thiophen-2-ylmethyl group.
Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine” are not available, pyrimidine derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Scientific Research Applications
Fungicide Development
This compound has been used in the synthesis of novel fungicides. Researchers have indicated that derivatives of this compound could be potential candidates for controlling certain plant diseases, such as those caused by Sclerotinia sclerotiorum, which is a significant pathogen in agriculture .
Anti-inflammatory Research
In the field of medicine, derivatives of 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine have been explored for their anti-inflammatory properties. One study reported the synthesis of functionally vital pyrimidines that showed promise as strong inhibitors of human 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
Structural and Theoretical Studies
The compound has been the subject of structural and theoretical studies to understand its properties better. Such studies can provide insights into how the compound can be modified or used in various scientific applications .
Synthesis of Thiazolo[3,2-a]pyrimidines
It has also been used in chemical synthesis, particularly in developing efficient procedures for creating thiazolo[3,2-a]pyrimidines, which are compounds with potential applications in pharmaceuticals and agrochemicals .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-12-8(6-10(11)13-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAIIRNAWUILH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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